

Technical Deep Dive: Semax Neuroprotective Pathways in Ischemic Stroke Models

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Compound of Interest

Compound Name: *Semax (acetate)*

Cat. No.: *B10861746*

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Executive Summary

Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic heptapeptide analog of the ACTH(4-10) fragment, modified with a C-terminal Pro-Gly-Pro (PGP) tripeptide to enhance metabolic stability and blood-brain barrier (BBB) penetration.^[1] Unlike standard neurotrophic agents that often fail due to poor pharmacokinetics, Semax exhibits a unique "dual-phase" neuroprotective mechanism in ischemic stroke models:

- Acute Phase (<3h): Rapid modulation of neurotransmitter turnover and suppression of excitotoxicity.
- Delayed Phase (3h–72h): Transcriptomic reprogramming, characterized by the upregulation of neurotrophins (Bdnf, Ngf) and the suppression of pro-inflammatory gene clusters.

This guide details the molecular pathways, experimental protocols, and quantitative validation metrics required to replicate and assess Semax's efficacy in pre-clinical models.

Molecular Architecture & Stability

The therapeutic viability of Semax stems from its structural resistance to enzymatic degradation.

- Core Sequence: ACTH(4-7) (Met-Glu-His-Phe) provides the melanocortin-like biological activity.
- Stabilizing Motif: The C-terminal Pro-Gly-Pro (PGP) sequence renders the peptide resistant to rapid hydrolysis by serum peptidases, extending its half-life significantly compared to native ACTH fragments.

Core Mechanism: Transcriptomic Reprogramming & Signaling

Semax functions not merely as a receptor ligand but as a transcriptomic regulator. In rat models of permanent Middle Cerebral Artery Occlusion (pMCAO), Semax treatment initiates a specific gene expression profile that counteracts the ischemic cascade.^[2]

The Neurotrophic Surge (The BDNF/TrkB Axis)

Ischemia naturally downregulates neurotrophic factors, leading to apoptosis. Semax reverses this trend through a time-dependent upregulation of neurotrophins and their high-affinity receptors.^[1]

- 3 Hours Post-Ischemia: Semax triggers a rapid increase in Bdnf (Brain-Derived Neurotrophic Factor) and TrkC mRNA levels.^{[1][3][4]}
- 24 Hours Post-Ischemia: The response shifts to sustain Ngf (Nerve Growth Factor) and Nt-3 expression.^{[1][3][4]}
- Mechanism: This upregulation likely occurs via modulation of the melanocortin receptors (MC4R) and subsequent transactivation of TrkB receptors, leading to the activation of the PI3K/Akt and MAPK/ERK survival pathways.

Immunomodulation and Inflammation Suppression

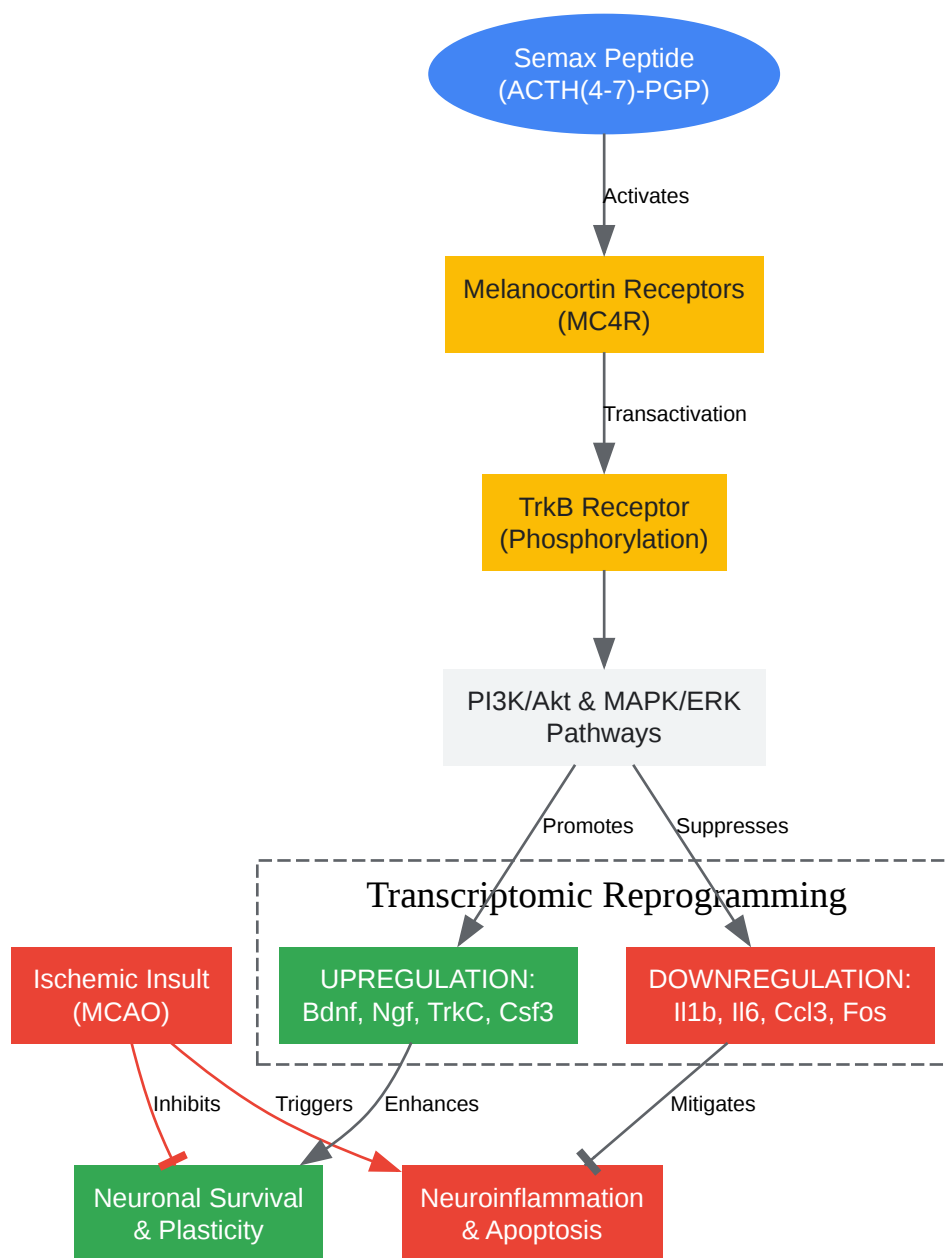
A critical failure point in stroke recovery is the "cytokine storm." Transcriptome analysis (RNA-Seq) reveals that Semax specifically suppresses the "Inflammatory Cluster" of genes while

preserving the "Neurotransmitter Cluster."

- Suppressed Targets: Il1b, Il6, Ccl3, Cxcl2, Fos, Socs3.[5]
- Upregulated Protective Factors: Csf3 (Granulocyte colony-stimulating factor) and Artn (Artemin).

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by Semax, highlighting the divergence between neurotrophic activation and inflammatory suppression.



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Figure 1: Semax-mediated signaling pathways showing the dual mechanism of neurotrophin upregulation and inflammatory cytokine suppression post-ischemia.

Experimental Protocol: Rat MCAO Model

To reliably assess Semax, the Intraluminal Filament Middle Cerebral Artery Occlusion (MCAO) model is the gold standard. This protocol emphasizes reproducibility and self-validation.

Pre-Clinical Setup

- Subject: Male Wistar rats (250–300g).
- Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2% in 70% N₂O/30% O₂).
- Thermoregulation: Rectal temperature maintained at 37.0 ± 0.5°C using a feedback-controlled heating pad.

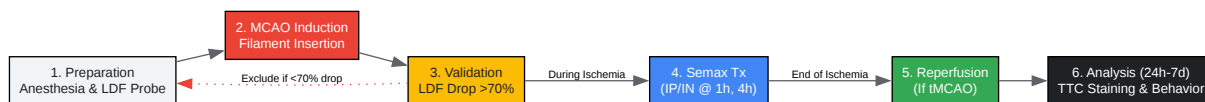
Surgical Procedure (Self-Validating Steps)

- Exposure: Midline cervical incision to expose the Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).
- Occlusion: Insert a silicone-coated nylon monofilament (4-0) into the ECA stump, advancing it into the ICA until mild resistance is felt (approx. 18-20 mm from bifurcation).
 - Validation: Laser Doppler Flowmetry (LDF) must show a >70% drop in regional cerebral blood flow (rCBF).
- Ischemia Duration: 60 to 90 minutes (Transient MCAO) or permanent (pMCAO) depending on the study goal.
- Reperfusion: Withdraw filament (for tMCAO) to restore blood flow.

Semax Administration Regimen

- Dose: 50 µg/kg to 100 µg/kg.
- Route: Intraperitoneal (IP) or Intranasal (IN).
- Timing:
 - Dose 1: 1 hour post-occlusion (or immediately upon reperfusion).
 - Dose 2: 4 hours post-occlusion.[\[2\]](#)
 - Maintenance: Daily for 3–7 days for long-term functional assessment.

Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the MCAO model with Semax intervention points.

Quantitative Data Summary

The following table summarizes expected outcomes based on key transcriptomic and histological studies (e.g., Dergunova et al., Gusev et al.).

Metric	Control (Saline)	Semax Treated	Effect Size / Change
Infarct Volume (TTC)	35% - 45% of hemisphere	15% - 25% of hemisphere	~40-50% Reduction
Neurological Score (0-4)	2.8 ± 0.3 (Severe deficit)	1.4 ± 0.2 (Mild deficit)	Significant Improvement (p<0.01)
Bdnf mRNA Expression	Downregulated (0.6-fold)	Upregulated (2.5-fold)	>3-fold increase vs Control
Il1b mRNA Expression	Upregulated (8-fold)	Attenuated (3-fold)	~60% Suppression
Oxidative Damage	High Lipid Peroxidation	Reduced MDA levels	Restoration of antioxidant capacity

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